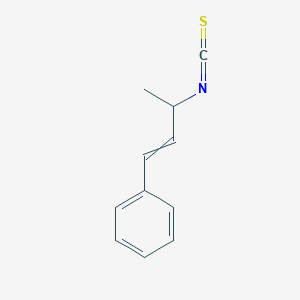
1-(Hexadecanoylamino)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Hexadecanoylamino)cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a hexadecanoylamino group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hexadecanoylamino)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of Hexadecanoyl Chloride: Hexadecanoic acid is reacted with thionyl chloride to form hexadecanoyl chloride.
Amidation Reaction: The hexadecanoyl chloride is then reacted with cyclohexylamine to form 1-(Hexadecanoylamino)cyclohexane.
Carboxylation: The resulting compound is subjected to carboxylation to introduce the carboxylic acid group, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
化学反応の分析
Types of Reactions: 1-(Hexadecanoylamino)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
1-(Hexadecanoylamino)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including as a ligand for receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Hexadecanoylamino)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or reducing inflammation.
類似化合物との比較
- 1-Cyclohexene-1-carboxylic acid
- 1-Aminocyclohexanecarboxylic acid
- Cyclohexanecarboxylic acid
Comparison: 1-(Hexadecanoylamino)cyclohexane-1-carboxylic acid is unique due to the presence of the long hexadecanoylamino chain, which imparts distinct physicochemical properties and potential biological activities. In contrast, similar compounds like 1-Cyclohexene-1-carboxylic acid and 1-Aminocyclohexanecarboxylic acid lack this long-chain substitution, resulting in different reactivity and applications.
特性
CAS番号 |
873544-89-9 |
|---|---|
分子式 |
C23H43NO3 |
分子量 |
381.6 g/mol |
IUPAC名 |
1-(hexadecanoylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C23H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21(25)24-23(22(26)27)19-16-14-17-20-23/h2-20H2,1H3,(H,24,25)(H,26,27) |
InChIキー |
DFOBICOJFDUNIT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC1(CCCCC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B14186855.png)

![3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B14186860.png)
oxophosphanium](/img/structure/B14186866.png)

![1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186880.png)


![4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole](/img/structure/B14186896.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)
![[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14186907.png)

![2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene](/img/structure/B14186922.png)

